molecular formula C22H26ClN7O2 B12399816 Flt3/itd-IN-3

Flt3/itd-IN-3

Cat. No.: B12399816
M. Wt: 455.9 g/mol
InChI Key: PCGXWBCXAWPIRK-OAHLLOKOSA-N
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Description

Flt3/itd-IN-3 is a compound that targets the FMS-like tyrosine kinase 3 (FLT3) receptor, which is commonly mutated in acute myeloid leukemia (AML). This compound is particularly significant due to its ability to inhibit the internal tandem duplication (ITD) mutations within the FLT3 gene, which are associated with poor prognosis in AML patients .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Flt3/itd-IN-3 typically involves multiple steps, including the preparation of key intermediates and the final coupling reactions. The exact synthetic route and reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Flt3/itd-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and therapeutic potentials .

Scientific Research Applications

Flt3/itd-IN-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationship of FLT3 inhibitors.

    Biology: Helps in understanding the role of FLT3 mutations in cellular signaling and proliferation.

    Medicine: Investigated as a potential therapeutic agent for treating AML and other cancers with FLT3 mutations.

    Industry: Utilized in the development of diagnostic assays for detecting FLT3 mutations

Mechanism of Action

Flt3/itd-IN-3 exerts its effects by binding to the FLT3 receptor and inhibiting its kinase activity. This inhibition prevents the activation of downstream signaling pathways, such as the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways, which are involved in cellular proliferation and survival. By blocking these pathways, this compound induces apoptosis and inhibits the growth of AML cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Flt3/itd-IN-3

This compound is unique due to its specific targeting of FLT3-ITD mutations, which are associated with a particularly poor prognosis in AML patients. Its ability to inhibit these mutations more effectively than other compounds makes it a valuable tool in both research and therapeutic contexts .

Properties

Molecular Formula

C22H26ClN7O2

Molecular Weight

455.9 g/mol

IUPAC Name

N-(2-chloro-4-morpholin-4-ylphenyl)-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C22H26ClN7O2/c23-18-12-16(29-8-10-32-11-9-29)3-4-19(18)27-22(31)17-14-25-30-7-5-20(28-21(17)30)26-15-2-1-6-24-13-15/h3-5,7,12,14-15,24H,1-2,6,8-11,13H2,(H,26,28)(H,27,31)/t15-/m1/s1

InChI Key

PCGXWBCXAWPIRK-OAHLLOKOSA-N

Isomeric SMILES

C1C[C@H](CNC1)NC2=NC3=C(C=NN3C=C2)C(=O)NC4=C(C=C(C=C4)N5CCOCC5)Cl

Canonical SMILES

C1CC(CNC1)NC2=NC3=C(C=NN3C=C2)C(=O)NC4=C(C=C(C=C4)N5CCOCC5)Cl

Origin of Product

United States

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